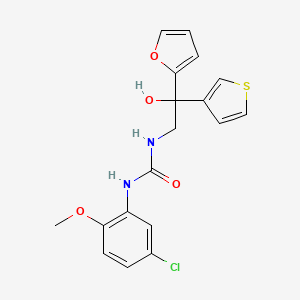
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned typically belong to the class of organic compounds known as N-phenylureas . These are compounds containing a N-phenylurea moiety, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amine with an isocyanate to form a urea . The phenyl and furan groups can be introduced through various methods, including electrophilic aromatic substitution or nucleophilic aromatic substitution.Scientific Research Applications
Synthesis and Derivative Formation The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is part of a broader class of chemicals that are subject to various synthetic methods and derivative formations for potential applications in materials science, pharmaceuticals, and organic chemistry. For example, Abdelrazek et al. (2010) describe the synthesis of novel pyridine and naphthyridine derivatives, illustrating the chemical flexibility and potential for generating diverse molecular structures from similar precursors Abdelrazek et al., 2010. Similarly, Pevzner (2011) highlights the use of diethoxyphosphorylmethylfurans in Curtius reactions, showcasing another synthetic pathway that could be explored for compounds with structural similarities Pevzner, 2011.
Chemical Modifications and Properties The directed lithiation process, as discussed by Smith et al. (2013), is another method that demonstrates the chemical modification potential of urea derivatives, including the addition of various electrophiles to produce substituted products with potentially unique properties Smith et al., 2013. This method could be applicable to modifying compounds like 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea for specific applications.
Potential Applications in Polymer Science In the realm of polymer science, Jiang et al. (2014) discuss the enzymatic synthesis of biobased polyesters using furan derivatives, indicating that compounds with furan units could serve as building blocks for environmentally friendly materials Jiang et al., 2014. This suggests that the furan component in the target compound could be exploited in similar synthetic strategies to develop new polymeric materials.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-24-15-5-4-13(19)9-14(15)21-17(22)20-11-18(23,12-6-8-26-10-12)16-3-2-7-25-16/h2-10,23H,11H2,1H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYGMASHWWACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

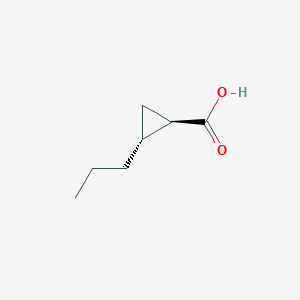
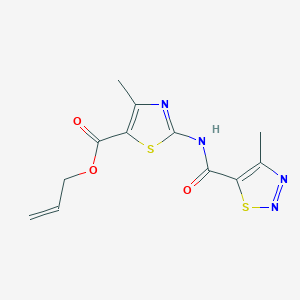
![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)
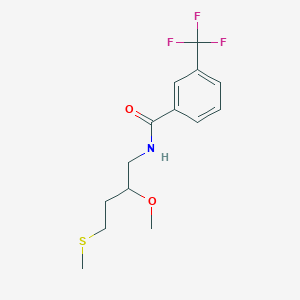

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
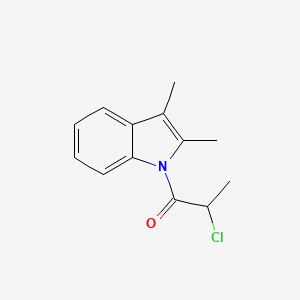
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403472.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403477.png)
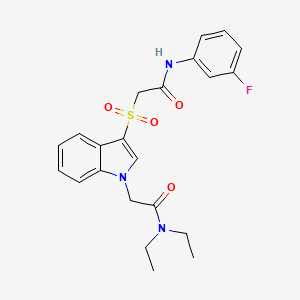

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2403481.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)